molecular formula C23H27N3O4S B2968896 1-(2-methoxy-5-methylbenzenesulfonyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1706319-52-9

1-(2-methoxy-5-methylbenzenesulfonyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2968896
CAS No.: 1706319-52-9
M. Wt: 441.55
InChI Key: KPQWAVCBOPUDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted with a benzenesulfonyl group at position 1 and a 1,2,4-oxadiazole-linked 2-methylphenyl moiety at position 2. The benzenesulfonyl group is substituted with methoxy (2-position) and methyl (5-position) groups, while the oxadiazole ring is functionalized with a 2-methylphenyl group. Similar compounds often exhibit variations in sulfonyl/benzoyl substituents, oxadiazole ring substituents, and piperidine modifications, which influence their biological activity and physicochemical properties .

Properties

IUPAC Name

5-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-16-10-11-20(29-3)21(13-16)31(27,28)26-12-6-8-18(15-26)14-22-24-23(25-30-22)19-9-5-4-7-17(19)2/h4-5,7,9-11,13,18H,6,8,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQWAVCBOPUDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methoxy-5-methylbenzenesulfonyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C22H26N2O3S
  • Molecular Weight : 398.52 g/mol

Structural Features

  • Piperidine Ring : Known for its role in various pharmacological activities, including anesthetic effects and enzyme inhibition.
  • Oxadiazole Moiety : Often associated with antibacterial and antifungal properties.
  • Sulfonyl Group : Contributes to the compound's solubility and reactivity, enhancing its biological interactions.

Antibacterial Activity

Research indicates that compounds containing the oxadiazole and piperidine moieties exhibit significant antibacterial properties. In a study examining a series of synthesized compounds, those similar to our target compound demonstrated:

  • Moderate to strong activity against :
    • Salmonella typhi
    • Bacillus subtilis
  • Weak to moderate activity against :
    • Escherichia coli
    • Staphylococcus aureus

The most active compounds showed IC50 values indicating effective inhibition at low concentrations, suggesting potential for therapeutic use against bacterial infections .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was evaluated through various assays:

  • Acetylcholinesterase (AChE) Inhibition :
    • Compounds with similar structures exhibited strong inhibitory effects, which are crucial in treating conditions like Alzheimer's disease.
  • Urease Inhibition :
    • The synthesized derivatives showed promising urease inhibition, with IC50 values ranging from 1.13 µM to 6.28 µM. Such activity is significant in managing urease-related disorders .

Binding Affinity Studies

Bovine serum albumin (BSA) binding studies revealed that the compound interacts effectively with serum proteins, which is vital for understanding its pharmacokinetics. High binding affinity can enhance the bioavailability of the drug in systemic circulation .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several oxadiazole-piperidine derivatives and evaluated their biological activities. The findings indicated that:

  • The presence of both oxadiazole and piperidine increased antibacterial activity.
  • The best-performing compounds were identified for further development as potential pharmaceuticals .

Case Study 2: Mechanistic Studies

Mechanistic studies involving molecular docking simulations provided insights into how these compounds interact at the molecular level with target enzymes. These studies suggested that specific interactions between the sulfonyl group and amino acid residues in target proteins are responsible for the observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Mass (g/mol) Notable Features
Target Compound 2-methoxy-5-methylbenzenesulfonyl; 3-(2-methylphenyl)-1,2,4-oxadiazole Not explicitly provided ~447.5 (estimated) Unique sulfonyl substitution pattern; balanced lipophilicity from methyl groups
1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 2,4-dimethoxybenzoyl; 4-fluorophenyl-oxadiazole C23H24FN3O4 425.45 Electron-withdrawing fluorine enhances polarity; benzoyl vs. sulfonyl group
1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine 2,4-dimethylbenzoyl; phenyl-oxadiazole C23H25N3O2 375.46 Methyl groups increase lipophilicity; simpler oxadiazole substitution
3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole Methylsulfonylphenyl-pyridine; isopropyl-oxadiazole C25H28N4O4S 504.58 Pyridine and sulfonyl groups enhance solubility; bulky isopropyl substituent
1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Varied 5-substituents on oxadiazole; thioether linker Not explicitly provided Variable Antibacterial activity reported; sulfur linker may improve membrane permeation

Substituent Effects on Pharmacological Properties

  • Sulfonyl vs.
  • Oxadiazole Substituents : The 2-methylphenyl group on the oxadiazole ring in the target compound offers moderate steric bulk and lipophilicity, contrasting with the 4-fluorophenyl group in (polarity-enhancing) and the unsubstituted phenyl group in (simpler hydrophobic interactions).
  • Piperidine Modifications : The methyl group on the piperidine ring in and may reduce conformational flexibility compared to the unmodified piperidine in the target compound, affecting receptor binding .

Physicochemical and Bioavailability Considerations

  • Molecular Mass and Solubility : The target compound’s estimated mass (~447.5 g/mol) falls within the range of orally bioavailable drugs, whereas the pyridine-containing derivative (504.58 g/mol) may face solubility challenges despite its sulfonyl group .
  • Lipophilicity : The 2-methylphenyl and benzenesulfonyl groups in the target compound likely confer balanced logP values, contrasting with the highly lipophilic 2,4-dimethylbenzoyl derivative (predicted density: 1.173 g/cm³) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.